molecular formula C19H15N5O3S B2684542 3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-69-4

3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2684542
CAS No.: 852135-69-4
M. Wt: 393.42
InChI Key: JAZCZWJRTWKDSI-UHFFFAOYSA-N
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Description

The compound “3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule. It is part of the imidazole class of compounds, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Studies have focused on the synthesis and biological evaluation of various derivatives of imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole for potential antimicrobial and antifungal activities. For example, Dhiman et al. (2015) synthesized new series of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives and evaluated their antimicrobial and antioxidant activities. The study found compound 7e to exhibit significant antimicrobial activity, comparable to standard treatments, with other compounds also showing notable antibacterial, antifungal, and antioxidant properties (Dhiman, Malik, Verma, & Khatkar, 2015).

Antitumor and Antiviral Applications

  • Research into the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives has highlighted their potential in developing antitumor and antiviral agents. For instance, Wang et al. (1997) discussed a new route to the antitumor drug temozolomide, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in synthesizing compounds with significant biological activities (Wang, Lowe, Thomson, Clark, & Stevens, 1997).

Synthetic Routes and Chemical Modifications

  • The exploration of synthetic routes and chemical modifications to enhance the biological activities of imidazo[1,2-a]pyridine and related compounds has been a key focus. Linton et al. (2011) detailed systematic structure modifications to imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, aiming to improve the pharmacokinetic profiles of these compounds for therapeutic applications (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Advanced Chemical Synthesis Techniques

  • The advancement of chemical synthesis techniques for imidazo[1,2-a]pyridine and thiazole derivatives also contributes to their research applications. Hamdouchi et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, showcasing the importance of structural design in enhancing antiviral activities (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-12-17(18(25)21-10-13-4-3-7-20-9-13)28-19-22-16(11-23(12)19)14-5-2-6-15(8-14)24(26)27/h2-9,11H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZCZWJRTWKDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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